molecular formula C9H13N3O B13495107 2-Amino-3-(6-methylpyridin-2-yl)propanamide

2-Amino-3-(6-methylpyridin-2-yl)propanamide

Cat. No.: B13495107
M. Wt: 179.22 g/mol
InChI Key: MAUMTJLBOOGTDF-UHFFFAOYSA-N
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Description

2-Amino-3-(6-methylpyridin-2-yl)propanamide is an organic compound with the molecular formula C9H13N3O It is a derivative of propanamide, featuring an amino group and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-3-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride: A similar compound with a dihydrochloride salt form.

    Methyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride: A methyl ester derivative of the compound

Uniqueness

2-Amino-3-(6-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and amide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-3-2-4-7(12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13)

InChI Key

MAUMTJLBOOGTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)N)N

Origin of Product

United States

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